molecular formula C10H12BrCl2NO2S B7457294 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide

2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide

Cat. No. B7457294
M. Wt: 361.1 g/mol
InChI Key: XXSBOLHZHXUFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDBS and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in the regulation of pH in the body and are essential for several physiological processes. BDBS binds to the active site of carbonic anhydrase enzymes, preventing them from functioning properly. This inhibition leads to a decrease in the production of bicarbonate ions, which are necessary for maintaining pH balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to a decrease in the production of bicarbonate ions, which can have several physiological effects. For example, BDBS has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma. BDBS has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes. This specificity allows researchers to study the role of these enzymes in different physiological processes. However, one of the limitations of using BDBS is its potential toxicity. High doses of BDBS have been shown to be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide. One potential direction is the development of new drugs that are based on BDBS. For example, researchers could modify the structure of BDBS to improve its specificity or reduce its toxicity. Another potential direction is the study of the role of carbonic anhydrase enzymes in different diseases. By understanding the role of these enzymes in different diseases, researchers could develop new treatments that target these enzymes specifically.
Conclusion:
In conclusion, 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide is a chemical compound that has several potential applications in scientific research. Its specificity for carbonic anhydrase enzymes makes it a valuable tool for studying the role of these enzymes in different physiological processes. However, its potential toxicity limits its use in certain experiments. Overall, the research and development of BDBS have the potential to lead to the development of new drugs and treatments for several diseases.

Synthesis Methods

The synthesis of 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide involves a multi-step process. The first step involves the reaction of tert-butylamine with 2,4-dichlorobenzenesulfonyl chloride to form 2-tert-butyl-4,5-dichlorobenzenesulfonamide. The second step involves the reaction of this compound with bromine to form 2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide. This synthesis method has been optimized and yields high-quality BDBS.

Scientific Research Applications

2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. BDBS has been shown to inhibit the activity of carbonic anhydrase enzymes, which are implicated in several diseases such as glaucoma, epilepsy, and cancer. BDBS has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial drugs.

properties

IUPAC Name

2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl2NO2S/c1-10(2,3)14-17(15,16)9-5-8(13)7(12)4-6(9)11/h4-5,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSBOLHZHXUFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-tert-butyl-4,5-dichlorobenzenesulfonamide

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